molecular formula C29H44N8O7 B564925 Boc-Gly-Lys-Arg-Mca CAS No. 109358-48-7

Boc-Gly-Lys-Arg-Mca

Cat. No.: B564925
CAS No.: 109358-48-7
M. Wt: 616.72
InChI Key: GCCXTNKNTDPTJQ-SFTDATJTSA-N
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Description

Boc-Gly-Lys-Arg-Mca, also known as tert-butyl N-[2-[(2S)-6-amino-1-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamate, is a synthetic peptide substrate. It is widely used in biochemical research, particularly as a fluorogenic substrate for enzyme assays. The compound is composed of a sequence of amino acids: glycine, lysine, and arginine, with a 4-methylcoumaryl-7-amide (Mca) group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gly-Lys-Arg-Mca involves multiple steps, starting with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The peptide chain is then assembled through standard solid-phase peptide synthesis (SPPS) techniques. The final step involves the attachment of the 4-methylcoumaryl-7-amide group to the peptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

Boc-Gly-Lys-Arg-Mca primarily undergoes enzymatic hydrolysis reactions. It is a substrate for various proteolytic enzymes, including trypsin and plasmin. The enzymatic cleavage occurs at the peptide bonds, releasing the 4-methylcoumaryl-7-amide group, which is highly fluorescent .

Common Reagents and Conditions

The enzymatic reactions involving this compound are typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include enzyme solutions, buffer solutions (e.g., phosphate-buffered saline), and sometimes cofactors or inhibitors to modulate enzyme activity .

Major Products

The major product formed from the enzymatic hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property makes it useful for monitoring enzyme activity in real-time .

Mechanism of Action

The mechanism of action of Boc-Gly-Lys-Arg-Mca involves its recognition and cleavage by specific proteolytic enzymes. The peptide substrate binds to the active site of the enzyme, where the peptide bonds are hydrolyzed. This cleavage releases the 4-methylcoumaryl-7-amide group, which becomes highly fluorescent upon release. The fluorescence intensity is directly proportional to the enzyme activity, allowing for quantitative measurement .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Boc-Gly-Lys-Arg-Mca include:

  • Boc-Val-Pro-Arg-Mca
  • Boc-Ile-Glu-Gly-Arg-Mca
  • Boc-Ser-Gly-Arg-Mca
  • Z-Phe-Arg-Mca
  • Pro-Phe-Arg-Mca

Uniqueness

This compound is unique due to its specific amino acid sequence and the presence of the 4-methylcoumaryl-7-amide group. This combination provides high specificity and sensitivity for certain proteolytic enzymes, making it a valuable tool in biochemical research. Its strong fluorescence upon enzymatic cleavage allows for real-time monitoring of enzyme activity, which is crucial for various applications in research and diagnostics .

Properties

IUPAC Name

tert-butyl N-[2-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44N8O7/c1-17-14-24(39)43-22-15-18(10-11-19(17)22)35-25(40)21(9-7-13-33-27(31)32)37-26(41)20(8-5-6-12-30)36-23(38)16-34-28(42)44-29(2,3)4/h10-11,14-15,20-21H,5-9,12-13,16,30H2,1-4H3,(H,34,42)(H,35,40)(H,36,38)(H,37,41)(H4,31,32,33)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCXTNKNTDPTJQ-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301112976
Record name N-[(1,1-Dimethylethoxy)carbonyl]glycyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301112976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109358-48-7
Record name N-[(1,1-Dimethylethoxy)carbonyl]glycyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109358-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]glycyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301112976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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